7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid

Catalog No.
S13385258
CAS No.
M.F
C18H27NO4
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic aci...

Product Name

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid

IUPAC Name

7-[5-[(E)-3-oxooct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-14H,2-11H2,1H3,(H,21,22)/b13-12+

InChI Key

FJTJERYCZFMZLF-OUKQBFOZSA-N

Canonical SMILES

CCCCCC(=O)C=CC1=C(N=CO1)CCCCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C/C1=C(N=CO1)CCCCCCC(=O)O

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a heptanoic acid backbone, an oxazole ring, and an enone functional group. The molecular formula of this compound is C15H23N1O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The oxazole ring contributes to the compound's potential biological activity, while the heptanoic acid component may influence its solubility and interaction with biological systems.

The chemical reactivity of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic Addition: The carbonyl group in the oxazole can undergo nucleophilic attack by various nucleophiles.
  • Cyclization: Under appropriate conditions, the compound may participate in cyclization reactions to form more complex cyclic structures.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science.

The biological activity of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid is an area of active research. Compounds containing oxazole rings are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Potential effectiveness against bacteria and fungi.
  • Anti-inflammatory Properties: May help in reducing inflammation in various biological contexts.
  • Antitumor Effects: Some derivatives have shown promise in cancer research.

The specific biological effects of this compound require further investigation through in vitro and in vivo studies.

The synthesis of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Oxazole Ring: This can be achieved through condensation reactions between appropriate precursors.
  • Construction of the Heptanoic Acid Backbone: Utilizing chain elongation methods or fatty acid derivatives.
  • Functionalization: Introducing the enone group through oxidation or other chemical transformations.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity.

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infections or inflammation.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilization in creating new polymers or materials with specific properties.

The versatility of this compound makes it a candidate for further exploration in these areas.

Interaction studies involving 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid focus on its binding affinities with biological targets such as enzymes and receptors. Techniques used include:

  • Molecular Docking: Computational methods to predict how the compound interacts with proteins.
  • In Vitro Assays: Laboratory experiments to measure biological responses upon exposure to the compound.

Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid, each exhibiting unique properties. Here are some notable examples:

Compound NameStructureKey Features
Methyl 7-chloroheptanoateC8H15ClO2Contains a chloro group; used as an intermediate in organic synthesis.
3-Oxo-octenoic acidC9H14O3Features an enone; known for its role in flavor compounds.
5-(3-Oxooctanoyl)-oxazoleC12H19N1O2Similar oxazole structure; potential antimicrobial activity.

The uniqueness of 7-(5-(3-Oxooct-1-en-1-y)oxazol-4-y)heptanoic acid lies in its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.19400834 g/mol

Monoisotopic Mass

321.19400834 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types